Methyl 5-amino-4-cyano-2-fluorobenzoate
Description
Methyl 5-amino-4-cyano-2-fluorobenzoate is a substituted benzoate ester featuring amino (-NH₂), cyano (-CN), and fluoro (-F) functional groups at positions 5, 4, and 2 of the aromatic ring, respectively. The amino group enhances electron density, while the cyano and fluoro substituents introduce electron-withdrawing and steric effects, collectively influencing reactivity, stability, and biological activity.
Properties
IUPAC Name |
methyl 5-amino-4-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-8(12)5(4-11)2-7(6)10/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCAYVDROGOEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)N)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212397 | |
| Record name | Benzoic acid, 5-amino-4-cyano-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149388-52-2 | |
| Record name | Benzoic acid, 5-amino-4-cyano-2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1149388-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-amino-4-cyano-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-cyano-2-fluorobenzoate typically involves the following steps:
Nitration: The starting material, methyl 2-fluorobenzoate, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-amino-4-cyano-2-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its effectiveness in various chemical reactions and applications .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The compound’s unique substituent pattern distinguishes it from analogs:
Key Observations :
- Amino vs. Chloro: Replacing chlorine (electron-withdrawing) with an amino group (electron-donating) at position 5 increases nucleophilicity and may enhance interactions with biological targets (e.g., enzymes in herbicide pathways) .
- Fluorine Position : The 2-fluoro substituent in the target compound introduces steric hindrance near the ester group, possibly altering hydrolysis rates compared to 5-fluoro analogs .
Physicochemical Properties (Estimated)
| Property | This compound | Methyl 2-chloro-4-cyano-5-fluorobenzoate |
|---|---|---|
| LogP (Partition Coefficient) | ~1.2 (lower than chloro analog) | ~2.5 (higher hydrophobicity) |
| Solubility in Water | Moderate (due to -NH₂) | Low (chloro enhances lipophilicity) |
| Stability under Acidic Conditions | Likely unstable (amino group protonation) | More stable (chloro inertness) |
Biological Activity
Methyl 5-amino-4-cyano-2-fluorobenzoate (MCFB) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
MCFB has a molecular formula of C10H8F N3O2 and a molecular weight of approximately 215.19 g/mol. The compound features an amino group, a cyano group, and a fluorine atom attached to a benzoate structure. The synthesis typically involves the reaction of methyl 4-cyano-2-fluoro-5-nitrobenzoate with iron powder in acetic acid, resulting in MCFB with a yield of about 68% .
Mechanisms of Biological Activity
The biological activity of MCFB can be attributed to its structural features:
- Amino Group : Facilitates hydrogen bonding with target proteins or enzymes, enhancing binding affinity.
- Cyano Group : May participate in electron-withdrawing effects, influencing the reactivity towards biological targets.
- Fluorine Atom : Enhances lipophilicity, potentially improving membrane permeability.
These characteristics suggest that MCFB could interact with various biological macromolecules, including enzymes and receptors.
Biological Activity and Therapeutic Potential
Research indicates that MCFB exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, as compounds with similar structures often show significant antimicrobial effects.
- Enzyme Modulation : MCFB may act as a biochemical probe in enzyme assays, helping to elucidate enzyme mechanisms and interactions.
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways positions MCFB as a candidate for anti-inflammatory drug development.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Source |
|---|---|---|
| Antimicrobial | Exhibits potential antibacterial effects | |
| Enzyme Interaction | Serves as a biochemical probe | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Antimicrobial Testing
In a study evaluating the antimicrobial properties of MCFB against various bacterial strains, it was found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests that MCFB could be developed into an effective antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
